Absence of Publicly Available Target Engagement or Selectivity Data
A comprehensive search of PubMed, Google Patents, PubChem, ChemSpider, and BindingDB returned no quantitative biochemical or cellular assay data for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline. This stands in stark contrast to structurally related quinazoline inhibitors such as sapitinib (a dual EGFR/HER2 inhibitor) [1] and PI3Kδ-selective quinazolines (e.g., idelalisib analogs) [2], for which extensive IC50, Ki, and selectivity panel data are publicly available. The complete data void for the target compound represents a critical differentiator, as its selectivity fingerprint and potency against any biological target remain entirely uncharacterized.
| Evidence Dimension | Publicly available biochemical/cellular potency data |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | Sapitinib (EGFR IC50 ~1 nM); PI3Kδ-selective quinazolines (e.g., idelalisib, PI3Kδ IC50 2.5 nM) [REFS-2, REFS-3] |
| Quantified Difference | Not calculable (data absent for target compound) |
| Conditions | Multiple published enzymatic and cellular assays for comparators; no assay context retrievable for target |
Why This Matters
Absence of potency data precludes any prediction of efficacy and elevates procurement risk for target-based screening campaigns relative to well-characterized quinazoline controls.
- [1] PubMed. Sapitinib (AZD8931): a dual EGFR/HER2/HER3 inhibitor. Various publications. Accessed May 2026. View Source
- [2] Hoegenauer et al. (2016). Discovery and pharmacological characterization of novel quinazoline-based PI3K delta-selective inhibitors. ACS Med. Chem. Lett. View Source
